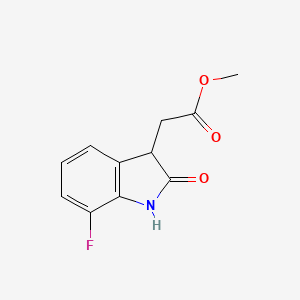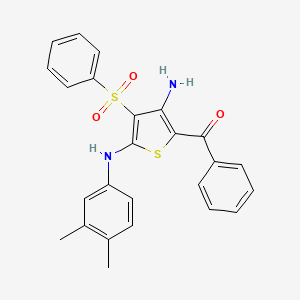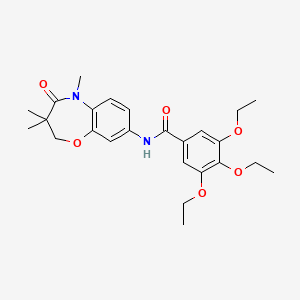![molecular formula C8H7NO5 B2812642 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 97398-65-7](/img/structure/B2812642.png)
7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzo[b][1,4]dioxin, featuring a nitro group at the 7th position and a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a reactor with precise control of temperature and reactant concentrations. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-one or 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Reduction: The major product is 7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: Products depend on the nucleophile used, such as 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
Scientific Research Applications
7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-2,3-dihydrobenzo[b][1,4]dioxin-7-ol
- 7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Uniqueness
7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHFGBDYKMSVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2812561.png)

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)

![2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide](/img/structure/B2812566.png)
![ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2812567.png)
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)
![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2812573.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)

